molecular formula C16H16N2O4S B5846215 N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide

Cat. No. B5846215
M. Wt: 332.4 g/mol
InChI Key: BFTMWHMJQBIFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). However,

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide involves the inhibition of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are molecules that promote inflammation and pain. Inhibition of COX-2 by N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide leads to a reduction in the production of prostaglandins, which results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has several biochemical and physiological effects. The compound has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, including arthritis. It also has analgesic properties and can be used to relieve pain. Additionally, N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has been found to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels. This property makes it useful in cancer research, as tumors require a blood supply to grow.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is that it is a selective COX-2 inhibitor, which means it only inhibits COX-2 and not COX-1. COX-1 is an enzyme that is responsible for the production of prostaglandins that protect the stomach lining. Inhibition of COX-1 can lead to stomach ulcers and bleeding. Therefore, the selectivity of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide makes it a safer alternative to other NSAIDs.
However, one of the limitations of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is that it can cause cardiovascular side effects, including an increased risk of heart attack and stroke. Therefore, caution must be exercised when using this compound.

Future Directions

There are several future directions for the research of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide. One of the directions is to investigate the potential of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Another direction is to explore the use of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide in combination with other drugs to enhance its anti-tumor properties and reduce the risk of cardiovascular side effects. Additionally, future research could focus on the development of new COX-2 inhibitors with fewer side effects.
Conclusion:
In conclusion, N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide is a chemical compound that has significant potential in various fields of scientific research. The compound has anti-inflammatory, analgesic, and anti-tumor properties and can inhibit the growth of cancer cells. However, caution must be exercised when using this compound due to its potential cardiovascular side effects. Future research could focus on exploring the potential of N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide in the treatment of other inflammatory conditions and the development of new COX-2 inhibitors with fewer side effects.

Synthesis Methods

N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 4-bromoanisole with magnesium to form Grignard reagent, which then reacts with 4-(methylsulfonyl)phenylboronic acid to produce 4-(methylsulfonyl)phenyl) magnesium bromide. This compound is then reacted with N-acetyl-2-aminoacetophenone to form N-(2-acetylphenyl)-4-(methylsulfonyl)aniline. Finally, N-(2-acetylphenyl)-4-(methylsulfonyl)aniline is reacted with acetic anhydride to produce N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in cancer research. It has been found that N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide has anti-tumor properties and can inhibit the growth of various cancer cells, including breast cancer, colon cancer, and prostate cancer. The compound works by inhibiting cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in cancer cells and promotes cancer cell growth.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-5-3-4-6-15(11)16(20)17-13-7-9-14(10-8-13)23(21,22)18-12(2)19/h3-10H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTMWHMJQBIFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.